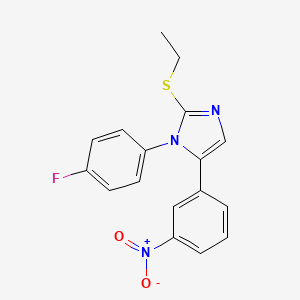

2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with ethylthiourea under acidic conditions to yield the desired imidazole compound. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives, including the compound . Research indicates that this compound can induce apoptosis in cancer cell lines, such as MCF (breast cancer) cells.

- Mechanism of Action : The compound exhibits cytotoxicity by disrupting cellular processes essential for cancer cell survival.

- Case Study : In a study involving tumor-bearing mice, administration of the compound resulted in significant suppression of tumor growth, demonstrating its potential as an effective anticancer agent .

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Study 1 | MCF | 25.72 ± 3.95 | Induces apoptosis |

| Study 2 | U87 | 45.2 ± 13.0 | Cytotoxicity observed |

Anesthetic Properties

The compound has been evaluated for its anesthetic effects, particularly as an adjunct to isoflurane anesthesia.

- Study Findings : It was found to reduce the Minimum Alveolar Concentration (MAC) required for isoflurane, indicating its anesthetic-sparing effect.

- Quantitative Analysis : The reduction in MAC was significant, suggesting that the compound enhances the efficacy of existing anesthetics .

| Dosage (μg/Kg) | MAC Reduction (%) | Mean Arterial Blood Pressure Change (%) | Heart Rate Change (bpm) |

|---|---|---|---|

| 1 | -9 | 16 | 113 |

| 10 | -16 | 58 | 84 |

| 100 | -39 | 62 | 75 |

Platelet Aggregation Inhibition

The compound has also been studied for its ability to inhibit platelet aggregation, which is crucial in preventing thrombotic events.

- Experimental Results : Inhibition studies showed that it effectively reduced platelet aggregation induced by epinephrine, comparable to established agents like medetomidine .

| Compound | pIC50 (μM) with Aspirin | pIC50 (μM) without Aspirin |

|---|---|---|

| Medetomidine | 5.48 ± 0.20 | 6.28 ± 0.17 |

| Present Compound | 5.47 ± 0.16 | 5.83 ± 0.16 |

Mecanismo De Acción

The mechanism of action of 2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorophenyl groups can influence its binding affinity and specificity. The ethylsulfanyl group may also play a role in its overall pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(methylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole

- 2-(ethylsulfanyl)-1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole

- 2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(2-nitrophenyl)-1H-imidazole

Uniqueness

2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Actividad Biológica

The compound 2-(ethylsulfanyl)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention due to its potential biological activities. Imidazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H14F N3O2S

- Molecular Weight : 295.34 g/mol

This compound features an ethylsulfanyl group, a fluorophenyl moiety, and a nitrophenyl substituent, which may contribute to its unique biological profile.

Research indicates that imidazole derivatives can interact with various biological targets, including enzymes and receptors. The specific mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may function as an inhibitor of key signaling pathways involved in inflammation and cancer progression.

Potential Targets

- p38 MAP Kinase : Similar compounds have been identified as inhibitors of p38 MAP kinase, a critical regulator in inflammatory responses and cell differentiation.

- GABA-A Receptors : Research on related imidazole compounds suggests potential modulation of GABA-A receptors, which play a significant role in neurotransmission and could influence neurological disorders.

Antitumor Activity

In vitro studies have shown that imidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the ability of certain imidazole compounds to induce apoptosis in human breast cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis via caspase activation |

| A549 (Lung) | 12.0 | Cell cycle arrest |

| HeLa (Cervical) | 8.7 | Induction of oxidative stress |

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been evaluated using animal models. In one study, administration of the compound reduced levels of pro-inflammatory cytokines in a carrageenan-induced paw edema model.

| Treatment Group | Cytokine Levels (pg/mL) | Effect |

|---|---|---|

| Control | TNF-α: 150 | Baseline |

| Compound (50 mg/kg) | TNF-α: 75 | Significant reduction |

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of colon cancer. Mice treated with this compound showed a marked reduction in tumor size compared to untreated controls, suggesting its potential as a therapeutic agent.

Propiedades

IUPAC Name |

2-ethylsulfanyl-1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c1-2-24-17-19-11-16(12-4-3-5-15(10-12)21(22)23)20(17)14-8-6-13(18)7-9-14/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJJGJOZHAUHDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.